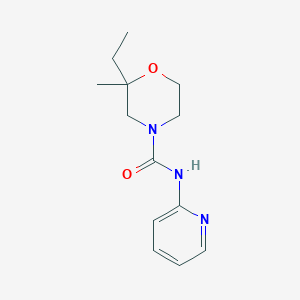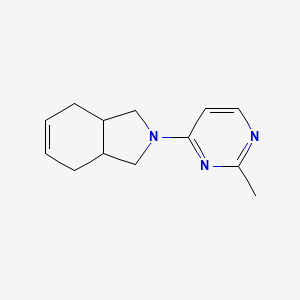
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide, also known as EMD 386088, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, anxiety, and stress responses. In
Mécanisme D'action
The nociceptin/orphanin FQ receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a key role in the regulation of pain, anxiety, and stress responses. 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 acts as a selective antagonist of this receptor, blocking its activation by nociceptin/orphanin FQ and thereby reducing the transmission of pain signals and stress responses.
Biochemical and Physiological Effects:
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has been shown to have a potent and selective antagonistic effect on the nociceptin/orphanin FQ receptor, reducing the transmission of pain signals and stress responses. It has also been shown to have anxiolytic and antidepressant effects in animal models. 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms, as it has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has several advantages for lab experiments, including its potency and selectivity as a nociceptin/orphanin FQ receptor antagonist. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088, including its potential use in the treatment of chronic pain, anxiety, and stress-related disorders. It may also have potential applications in the treatment of drug addiction and withdrawal symptoms. Further studies are needed to explore the safety and efficacy of 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 in humans, as well as its potential interactions with other drugs and medications. Additionally, new synthesis methods and modifications of 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 may lead to the development of more potent and selective nociceptin/orphanin FQ receptor antagonists.
Méthodes De Synthèse
The synthesis of 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-methylpyridine-4-carboxylic acid, followed by the addition of morpholine and the subsequent reaction with 2-bromoethyl methyl ether. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and stress-related disorders. It has been shown to have a selective and potent antagonistic effect on the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain and stress responses. 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-13(2)10-16(8-9-18-13)12(17)15-11-6-4-5-7-14-11/h4-7H,3,8-10H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIXJOFTDMXCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7633635.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7633651.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-naphthalen-2-ylpropan-1-one](/img/structure/B7633654.png)
![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
